molecular formula C22H23N3O5S B2507527 [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate CAS No. 851127-55-4

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate

Cat. No. B2507527
CAS RN: 851127-55-4
M. Wt: 441.5
InChI Key: KEDPGDWSBMBBPZ-UHFFFAOYSA-N
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Description

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate, also known as TBNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. By inhibiting COX-2 activity, this compound can reduce inflammation and pain. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a key role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that this compound can reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo.

Advantages and Limitations for Lab Experiments

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.

Future Directions

There are several future directions for the study of [2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate, including:
1. Further exploration of its anti-inflammatory and analgesic effects and its potential as a drug candidate for the treatment of pain and inflammation.
2. Investigation of its potential as a precursor for the synthesis of novel metal sulfide nanoparticles with unique properties and applications.
3. Study of its potential for the removal of heavy metals from contaminated water sources and its environmental applications.
4. Investigation of its potential as a tool for the study of COX-2 and NF-κB signaling pathways and their role in inflammation and immune responses.
5. Study of its potential as a diagnostic tool for the detection of inflammatory diseases and conditions.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate can be synthesized using a multi-step reaction process that involves the combination of various chemical compounds. The synthesis process starts with the preparation of 2-methoxybenzoic acid, which is then reacted with thionyl chloride to form 2-methoxybenzoyl chloride. The resulting compound is then reacted with 2-tert-butyl-4-methylpyrazole-3-thiol to form the intermediate product, 2-tert-butyl-5-methyl-4-(2-methoxybenzoylthio)pyrazole-3-carboxylic acid. Finally, the intermediate product is reacted with nitrophenylsulfanyl chloride to form this compound.

Scientific Research Applications

[2-Tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In material science, this compound has been used as a precursor for the synthesis of various metal sulfide nanoparticles, which have potential applications in catalysis, energy storage, and optoelectronics. In environmental science, this compound has been studied for its potential to remove heavy metals from contaminated water sources.

properties

IUPAC Name

[2-tert-butyl-5-methyl-4-(2-nitrophenyl)sulfanylpyrazol-3-yl] 2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-14-19(31-18-13-9-7-11-16(18)25(27)28)20(24(23-14)22(2,3)4)30-21(26)15-10-6-8-12-17(15)29-5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDPGDWSBMBBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3OC)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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